



# Application Notes and Protocols for LLO (91-99) in ELISpot Assays

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide for utilizing the Listeriolysin O (LLO) peptide (amino acids 91-99) in Enzyme-Linked Immunospot (ELISpot) assays to quantify antigenspecific T cell responses.

#### Introduction

The ELISpot assay is a highly sensitive technique used to measure the frequency of cytokine-secreting cells at the single-cell level.[1][2] It is a powerful tool for monitoring antigen-specific T cell immunity in various research and clinical settings.[3][4] The **LLO (91-99)** peptide, with the amino acid sequence GYKDGNEYI, is an immunodominant epitope from the bacterium Listeria monocytogenes.[2][5][6] In the context of the H-2Kd MHC class I molecule in mice, this peptide is recognized by CD8+ T cells, making it a valuable reagent for studying cell-mediated immunity to Listeria infection.[2][5][6][7] This protocol specifically details the use of **LLO (91-99)** to stimulate splenocytes for the detection of Interferon-gamma (IFN-y) secreting cells, a key indicator of a Th1-type cytotoxic T lymphocyte (CTL) response.[1][8]

## **Core Principles**

The IFN-y ELISpot assay quantifies CD8+ T cells that are activated by the **LLO (91-99)** peptide.[1] The assay involves the culture of immune cells, such as splenocytes, on a surface coated with a capture antibody specific for IFN-y. When T cells are stimulated with the **LLO (91-99)** peptide, they secrete IFN-y, which is then captured by the antibody in the immediate



vicinity of the secreting cell.[9] Following the removal of the cells, the captured cytokine is detected using a biotinylated detection antibody and a streptavidin-enzyme conjugate. The addition of a substrate results in the formation of a colored spot at the location of each cytokine-secreting cell. Each spot, therefore, represents a single IFN-y producing cell.[10]

# **Experimental Protocols Materials and Reagents**

- Murine IFN-y ELISpot kit (contains capture antibody, detection antibody, and streptavidinenzyme conjugate)
- 96-well PVDF-membrane ELISpot plates
- LLO (91-99) peptide (GYKDGNEYI)
- Antigen Presenting Cells (APCs), such as P815 mastocytoma cells (optional, for use with purified T cells).[5][7][11]
- Complete RPMI-1640 medium (supplemented with 10% fetal bovine serum, L-glutamine, penicillin-streptomycin, and 2-mercaptoethanol)
- Phosphate Buffered Saline (PBS)
- Tween 20
- 35% or 70% Ethanol for plate pre-wetting[9][12][13]
- Substrate for the enzyme (e.g., BCIP/NBT for alkaline phosphatase)
- Sterile water
- Positive control stimulant (e.g., Phytohemagglutinin (PHA) or a control peptide pool)[12][14]
- Negative control (medium only or an irrelevant peptide)[10]

#### Preparation of LLO (91-99) Peptide Stock Solution

Warm the vial of lyophilized LLO (91-99) peptide to room temperature.



- Briefly centrifuge the vial to collect the powder at the bottom.
- Reconstitute the peptide in sterile DMSO to create a high-concentration stock solution (e.g., 1-10 mg/mL).[10]
- Further dilute the stock solution in sterile tissue-culture grade water or PBS to a working concentration.[10] For ELISpot assays, a final concentration of 1-10 μg/mL is commonly used for stimulation.[5][7][9]
- Store the stock solution in single-use aliquots at -20°C or -80°C to avoid repeated freezethaw cycles.[10]

## **Step-by-Step ELISpot Protocol**

#### Day 1: Plate Coating

- Pre-wet the 96-well PVDF membrane plate by adding 15 μL of 35% ethanol to each well for 1 minute.[13]
- Wash the wells three times with 150  $\mu$ L of sterile PBS.[9][13] Do not allow the membrane to dry out.[12]
- Dilute the anti-IFN-y capture antibody to the manufacturer's recommended concentration in sterile PBS.
- Add 100 μL of the diluted capture antibody to each well.
- Incubate the plate overnight at 4°C.[13]

#### Day 2: Cell Stimulation

- Prepare splenocytes from immunized or infected mice. Ensure high cell viability (>95%).[15]
- Aseptically decant the capture antibody solution from the plate.
- Wash the plate twice with 150 μL of sterile water.[13]



- Block the membrane by adding 150 μL of complete RPMI-1640 medium to each well and incubate for at least 2 hours at 37°C.[13]
- During the blocking step, prepare the cell suspension and peptide dilutions.
- Decant the blocking medium from the plate.
- Prepare the following conditions in triplicate wells:
  - Negative Control: 50 μL of medium + 50 μL of cell suspension.
  - Test Condition: 50 μL of **LLO (91-99)** peptide (at 2x the final desired concentration) + 50 μL of cell suspension.
  - Positive Control: 50 μL of PHA or control peptide pool + 50 μL of cell suspension.
- Add 50 μL of the respective stimulant (or medium) to each well, followed by 50 μL of the cell suspension (typically 2 x 105 to 5 x 105 cells per well).[10] Pipette the cell suspension gently down the side of the wells to ensure even distribution.[10]
- Incubate the plate for 18-24 hours at 37°C in a humidified incubator with 5% CO2.[9] Avoid stacking plates to ensure even temperature distribution.[9][14]

#### Day 3: Spot Development

- Decant the cell suspension from the wells.
- Wash the plate three times with PBS, followed by three times with PBS containing 0.01%
   Tween 20 (PBST).[9]
- Dilute the biotinylated anti-IFN-y detection antibody in PBS with 0.5% BSA.
- Add 100 μL of the diluted detection antibody to each well and incubate for 2 hours at 37°C.
   [9]
- Wash the plate five times with PBST.
- Dilute the streptavidin-enzyme conjugate (e.g., streptavidin-alkaline phosphatase) in PBS.



- Add 100 μL of the diluted conjugate to each well and incubate for 45-60 minutes at room temperature.[13]
- Wash the plate three times with PBST, followed by three final washes with PBS only to remove any residual Tween 20.[13]
- Add 100 μL of the substrate solution (e.g., BCIP/NBT) to each well.
- Monitor spot development closely, which can take from 5 to 30 minutes. Stop the reaction by washing the plate thoroughly with distilled water.
- Allow the plate to dry completely in the dark before counting the spots.[12]

## **Data Presentation and Analysis**

The results of an ELISpot assay are quantitative, with each spot representing a single cytokinesecreting cell. The data should be presented as the number of spot-forming cells (SFC) per million input cells.

#### **Data Calculation**

- Count the number of spots in each well using an automated ELISpot reader.
- Calculate the average number of spots for each set of triplicate wells.
- Subtract the average number of spots in the negative control wells from the average number of spots in the test and positive control wells.
- Calculate the SFC per million cells using the following formula: SFC per 106 cells = (Average spots in test wells Average spots in negative control wells) x (1,000,000 / Number of cells per well)

## **Example Data Table**



| Treatment<br>Group              | Stimulant   | Mean SFC per<br>well | Standard<br>Deviation | SFC per 106<br>Splenocytes |
|---------------------------------|-------------|----------------------|-----------------------|----------------------------|
| Naive                           | Medium      | 5                    | 2                     | 0                          |
| Naive                           | LLO (91-99) | 8                    | 3                     | 15                         |
| L.<br>monocytogenes<br>Infected | Medium      | 12                   | 4                     | 0                          |
| L.<br>monocytogenes<br>Infected | LLO (91-99) | 250                  | 25                    | 1190                       |
| L.<br>monocytogenes<br>Infected | РНА         | 1500                 | 120                   | 7440                       |

Data is hypothetical and for illustrative purposes only. Cell number per well is 200,000.

Statistical analysis, such as a T-test, can be used to determine the significance of the response compared to the negative control.[3]

## **Visualizations**

## T Cell Activation and IFN-y Secretion Pathway





Click to download full resolution via product page

Caption: T Cell Activation by LLO (91-99) Peptide.

## **ELISpot Assay Experimental Workflow**





Click to download full resolution via product page

Caption: ELISpot Assay Workflow for LLO (91-99).



# **Troubleshooting**

Common issues in ELISpot assays include high background, no or few spots, and inconsistent results between wells. Below is a table summarizing potential causes and solutions.[16]



| Issue                                   | Possible Cause                                                                                                                                    | Recommended Solution                                                                                                                |
|-----------------------------------------|---------------------------------------------------------------------------------------------------------------------------------------------------|-------------------------------------------------------------------------------------------------------------------------------------|
| High Background                         | Inadequate washing.                                                                                                                               | Increase the number and rigor of wash steps.[12][16]                                                                                |
| Over-development with substrate.        | Reduce the substrate incubation time.[12][16]                                                                                                     |                                                                                                                                     |
| Contamination of reagents or cells.     | Use sterile techniques and filter reagents if necessary.[12] [16]                                                                                 | _                                                                                                                                   |
| No or Few Spots                         | Insufficient number of responding cells.                                                                                                          | Increase the number of cells plated per well.[12][16]                                                                               |
| Inactive peptide or cells.              | Use a fresh aliquot of LLO (91-<br>99) and ensure high cell<br>viability.[14] Include a positive<br>control to verify cell<br>responsiveness.[12] |                                                                                                                                     |
| Incorrect antibody concentrations.      | Optimize the concentrations of capture and detection antibodies.[12][16]                                                                          | _                                                                                                                                   |
| Inconsistent Replicates                 | Uneven cell distribution.                                                                                                                         | Gently mix the cell suspension before and during plating.[12] Add cells after the stimulant to avoid pushing them to the edges.[15] |
| Pipetting errors.                       | Be careful and consistent with pipetting. Check for and remove any bubbles.[15]                                                                   |                                                                                                                                     |
| Edge effects due to uneven temperature. | Do not stack plates during incubation.[14]                                                                                                        | <del>-</del>                                                                                                                        |



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Enzyme-linked ImmunoSpot (ELISpot) assay to quantify peptide-specific IFN-y production by splenocytes in a mouse tumor model after radiation therapy PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Statistical analysis of ELISPOT assays PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Image Analysis and Data Management of ELISPOT Assay Results | Springer Nature Experiments [experiments.springernature.com]
- 5. Lactococcus lactis-expressing listeriolysin O (LLO) provides protection and specific CD8+ T cells against Listeria monocytogenes in the murine infection model - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pnas.org [pnas.org]
- 7. tandfonline.com [tandfonline.com]
- 8. researchgate.net [researchgate.net]
- 9. ELISPOT Assay to Measure Peptide-specific IFN-y Production PMC [pmc.ncbi.nlm.nih.gov]
- 10. stemcell.com [stemcell.com]
- 11. ashpublications.org [ashpublications.org]
- 12. abcam.co.jp [abcam.co.jp]
- 13. IFN-y ELISpot Assays on MultiScreen® IP [sigmaaldrich.com]
- 14. Troubleshooting Your ELISpot Assay | Life Science Research | Merck [merckmillipore.com]
- 15. mabtech.com [mabtech.com]
- 16. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
- To cite this document: BenchChem. [Application Notes and Protocols for LLO (91-99) in ELISpot Assays]. BenchChem, [2025]. [Online PDF]. Available at:



[https://www.benchchem.com/product/b13914996#how-to-use-llo-91-99-in-elispot-assays]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com